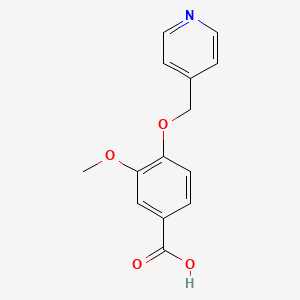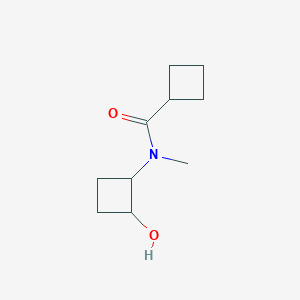
N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide, also known as ABP-786, is a novel compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of compounds known as cyclobutanes, which have been found to exhibit a range of biological activities. ABP-786 has been shown to have promising effects in the treatment of various diseases, including hypertension and Alzheimer's disease. In
Wissenschaftliche Forschungsanwendungen
Novel Binding Sites and Inhibitors for FTO Protein
Research has identified compounds such as N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) as inhibitors of the fat mass and obesity-associated protein (FTO), revealing novel binding sites that could provide insights into new therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).
Antiviral Carbocyclic Analogues
Compounds with cyclobutyladenine structures have been synthesized and evaluated for antiviral activities, demonstrating potential as potent antiviral carbocyclic analogues (T. Maruyama, Y. Hanai, Y. Sato, 1992).
Radiosynthesis for Tumor Imaging
An improved synthesis method for the precursor of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) has been developed, showing promise for tumor imaging with positron emission tomography (PET). This advancement is crucial for the routine production of anti-[18F]FACBC for human use (J. McConathy et al., 2003).
Prodrug Forms for Amides
Research on N-acyl and N-alkoxycarbonyl derivatives of benzamide and similar compounds has been conducted to assess their suitability as prodrugs for the amide group in various drug substances and bioactive peptides. This study highlights the chemical stability and enzymatic hydrolysis properties of these derivatives (A. H. Kahns, H. Bundgaard, 1991).
Boron Neutron Capture Therapy Agent
A novel synthesis of a boronated aminocyclobutanecarboxylic acid aims to utilize it in neutron capture therapy, indicating potential use in treating brain tumors (G. Kabalka, Min-Liang Yao, 2003).
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11(8-5-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKECKFRJJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)
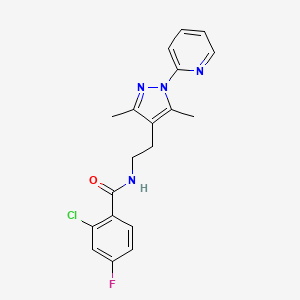
![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)
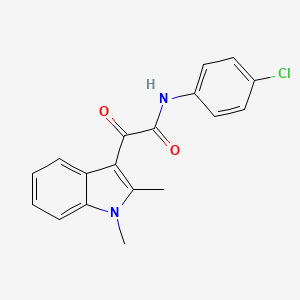
![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)
![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)
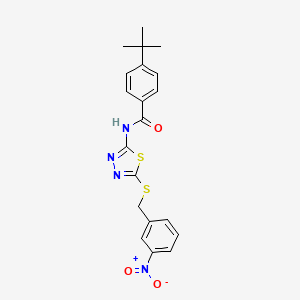
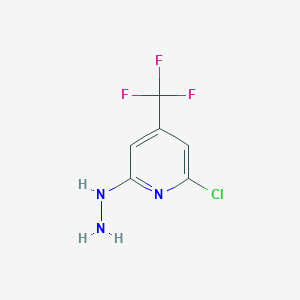
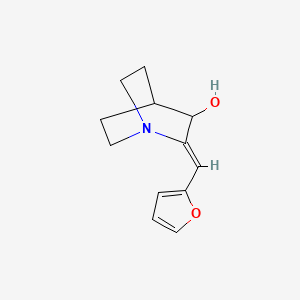
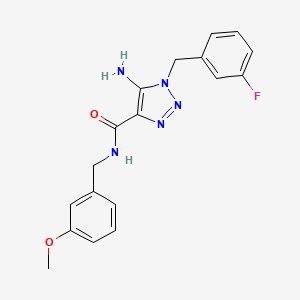
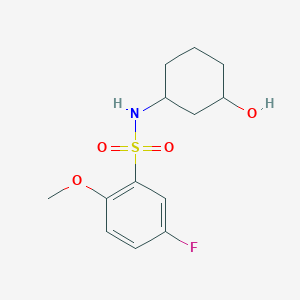
![N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2581294.png)
